molecular formula C21H19BrN2O3 B2613627 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 663938-03-2

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2613627
CAS No.: 663938-03-2
M. Wt: 427.298
InChI Key: RCCUPVYZUAMKBN-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetically derived small molecule that represents a structurally advanced coumarin derivative, designed for investigative applications in chemical biology and medicinal chemistry research. The compound's structure integrates a brominated coumarin core, a privileged scaffold in drug discovery known for its diverse interaction profiles [1] , with a N-(p-tolyl)piperazine carboxamide moiety. This specific molecular architecture suggests its potential utility as a key intermediate or a functional probe in the development of enzyme inhibitors. Researchers may employ this compound to study and modulate the activity of serine hydrolases or certain kinase families, where the coumarin scaffold is a recognized pharmacophore [2] . The bromine atom at the 6-position offers a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex chemical libraries for structure-activity relationship (SAR) studies [3] . The incorporation of the lipophilic and electron-rich p-tolylpiperazine group is a common strategy to enhance binding affinity and selectivity towards specific biological targets, particularly in the central nervous system, though its specific target profile requires empirical determination. Consequently, this molecule is of significant value for researchers exploring novel bioactive compounds, primarily serving as a sophisticated building block in lead optimization campaigns and as a pharmacological tool for target identification and validation studies.

Properties

IUPAC Name

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-14-2-5-17(6-3-14)23-8-10-24(11-9-23)20(25)18-13-15-12-16(22)4-7-19(15)27-21(18)26/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCUPVYZUAMKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 4-methylphenylpiperazine with a suitable carbonyl compound under controlled conditions.

    Bromination: The bromine atom is introduced into the molecule through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Cyclization: The final step involves the cyclization of the intermediate compound to form the chromenone core. This step may require specific catalysts and reaction conditions to ensure the correct formation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Overview

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a bromine atom, a piperazine ring, and a carbonyl group, positions it as a significant candidate for various scientific research applications, particularly in medicinal chemistry.

Chemistry

This compound serves as a valuable intermediate in organic synthesis. It can undergo various chemical transformations, including:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify existing carbonyl groups.
  • Substitution : The bromine atom can be replaced with other nucleophiles to create derivatives with altered properties.

These reactions enable the synthesis of more complex organic molecules, making it an essential building block in chemical research.

Biology

The compound has shown promising biological activities, including:

  • Antimicrobial Activity : Demonstrated significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
  • Acetylcholinesterase Inhibition : Similar derivatives have been reported to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in conditions such as:

  • Cancer Treatment : Its ability to modulate biological pathways makes it a candidate for anticancer drug development.
  • Anti-inflammatory Applications : The compound's interaction with inflammatory pathways may provide avenues for treating chronic inflammatory disorders.

Industry

The versatility of this compound extends to industrial applications where it can be utilized in the production of specialty chemicals and materials.

Antibacterial Activity Evaluation

A study evaluating various piperazine derivatives found that 6-bromo derivatives exhibited favorable activity against S. aureus strains with MIC values ranging from 2 to 4 μg/mL. This suggests that bromine substitution enhances antibacterial efficacy.

Acetylcholinesterase Inhibition

Research has indicated that similar piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Coumarin Core

  • Molecular weight: 431.62 g/mol, with reduced solubility compared to mono-halogenated analogs. 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (): Chlorination at position 6 and methylation at position 7 alter steric hindrance, affecting target binding.

Piperazine-Linked Derivatives

  • Substituents on Piperazine: 3-(4-(Sulphonyl)piperazine-1-carbonyl) Derivatives (): Sulfonyl groups (e.g., 5-bromothiophen-2-yl) enhance polarity, improving aqueous solubility (e.g., compound 6a: HRMS [M+H]+ 482.9655).

Heterocyclic Modifications

  • Pyrazolo[1,5-a]pyrimidine Derivatives (): Compound 7c: IC50 = 2.70 ± 0.28 µM against HEPG2-1 liver carcinoma. The pyrimidine ring enhances π-π stacking with DNA. Thiazole 23g: IC50 = 3.50 ± 0.23 µM. The thiazole moiety improves membrane permeability due to lipophilicity.

Physicochemical Properties

  • Melting Points :

    • Thiazole derivatives (e.g., 3b, 3c) exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonds .
    • Piperazine-linked coumarins (e.g., 6a) show moderate melting points (~133°C), correlating with reduced crystallinity from flexible piperazine chains .
  • Solubility :

    • Sulphonyl-substituted derivatives (e.g., 6e) demonstrate improved solubility in polar solvents (DCM/MeOH) compared to aromatic analogs .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Bromine at position 6 enhances electrophilicity, critical for DNA interaction .
  • Piperazine Flexibility : The 4-methylphenyl group balances lipophilicity and steric bulk, optimizing receptor binding compared to bulkier substituents (e.g., trifluoromethyl in ).
  • Heterocyclic Moieties : Pyrazolo[1,5-a]pyrimidine (7c) outperforms thiadiazoles (18c) due to enhanced planar geometry for intercalation .

Biological Activity

Overview

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its structure features a bromine atom at the 6th position, a piperazine ring substituted with a 4-methylphenyl group, and a carbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC21H24BrN3O2
Molecular Weight426.34 g/mol
CAS Number879488-53-6
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
  • Receptor Interaction : The compound can bind to specific receptors, influencing cellular signaling pathways that regulate physiological responses.
  • Gene Expression Modulation : By affecting transcription factors, it may alter gene expression patterns related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antibacterial effects against various strains of bacteria. The presence of the piperazine moiety enhances this activity by disrupting bacterial cell membranes.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of the cell cycle.
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, which is critical in conditions like Alzheimer's disease.

Antimicrobial Activity

A study published in Molecules evaluated the antimicrobial properties of several chromenone derivatives, including this compound. The results indicated:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed:

  • IC50 Values : The IC50 for HeLa cells was found to be approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

Neuroprotective Effects

Research highlighted in Frontiers in Pharmacology demonstrated:

  • Cell Viability Assays : Treatment with the compound resulted in over 70% cell viability in neuronal cultures exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighSignificant
6-bromo-2H-chromen-2-oneLowModerateMinimal
3-[4-(methyl)piperazine-1-carbonyl]-2H-chromen-2-oneLowLowLow

Q & A

Q. What are emerging applications beyond oncology?

  • Methodological Answer : Fluorescent probes (e.g., 3-acetyl coumarin derivatives) are being explored for bioimaging due to their NIR emission. Piperazine’s metal-chelating properties also suggest potential in radiopharmaceuticals (e.g., 18F-labeled PARP tracers) .

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